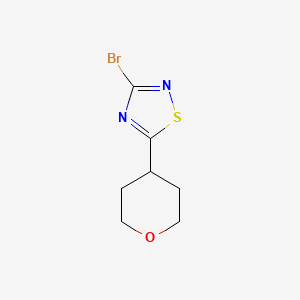
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile
Descripción general
Descripción
4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, also known as CMFBN, is a synthetic compound used in various scientific research applications. It is a colorless solid that can be synthesized from commercially available materials and is relatively stable. CMFBN is used in a variety of laboratory experiments, as it has a unique biochemical and physiological effect that can be used to study a variety of biological processes.
Aplicaciones Científicas De Investigación
Synthesis Techniques : A scalable synthesis of 2-bromo-3-fluorobenzonitrile, a compound closely related to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, has been developed. This synthesis demonstrates the effectiveness of halodeboronation of aryl boronic acids for producing such compounds (Szumigala et al., 2004).
Optimization of Synthetic Conditions : Research on the synthesis of 4-fluorobenzonitrile, a compound structurally similar to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, indicates the optimization of synthetic conditions for high yield and purity, showcasing the importance of precise reaction conditions in the synthesis of such chemicals (Zhi, 2001).
Spectroscopy Studies : The vibrational features of 4-fluorobenzonitrile in electronically excited and cationic ground states have been investigated using spectroscopy techniques. This research provides insights into the substitution effect of fluorine atoms and cyano groups on transition energy (Zhao et al., 2018).
Charge Transfer in Molecular Structures : Studies have shown efficient intramolecular charge transfer in molecules similar to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, contributing to our understanding of dual fluorescence and charge transfer mechanisms in such compounds (Zachariasse et al., 2004).
Impact of Substituents on Transition Temperatures : Research on the synthesis and transition temperatures of compounds with structures similar to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile has revealed the effects of substituents like fluoro and cyano groups on the stability of different molecular phases, contributing to our understanding of molecular interactions in such compounds (Gray et al., 1995).
Structural and Electronic Properties Analysis : Energetic and structural studies of mono-fluorobenzonitriles have provided insights into the enthalpy of formation, basicities, and electronic properties of such compounds, enriching our understanding of their chemical behavior (Ribeiro da Silva et al., 2012).
Exploring New Synthetic Pathways : Investigations into novel synthetic pathways for compounds like 4-fluorobenzonitrile have led to the development of effective methods for the production of various fluorinated benzonitriles, showcasing the evolving nature of synthetic chemistry (Suzuki & Kimura, 1991).
Propiedades
IUPAC Name |
4-(2-cyanopropan-2-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-8(6-13)5-10(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLRYJBJRCZLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)


![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)

